molecular formula C34H32O2S2 B13128560 1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 84674-66-8

1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione

Cat. No.: B13128560
CAS No.: 84674-66-8
M. Wt: 536.7 g/mol
InChI Key: BBEQBQNWFVVYFS-UHFFFAOYSA-N
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Description

1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is an organic compound with the molecular formula C34H32O2S2. It is a derivative of anthraquinone, featuring two tert-butylphenylthio groups attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione typically involves the reaction of 1,5-dichloroanthraquinone with 4-tert-butylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of 1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction. Its unique structure allows it to interact with specific biological targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis((4-methylphenyl)thio)anthracene-9,10-dione
  • 1,5-Bis((4-ethylphenyl)thio)anthracene-9,10-dione
  • 1,5-Bis((4-isopropylphenyl)thio)anthracene-9,10-dione

Comparison

Compared to its similar compounds, 1,5-Bis((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance its stability. This structural feature also influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

84674-66-8

Molecular Formula

C34H32O2S2

Molecular Weight

536.7 g/mol

IUPAC Name

1,5-bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione

InChI

InChI=1S/C34H32O2S2/c1-33(2,3)21-13-17-23(18-14-21)37-27-11-7-9-25-29(27)31(35)26-10-8-12-28(30(26)32(25)36)38-24-19-15-22(16-20-24)34(4,5)6/h7-20H,1-6H3

InChI Key

BBEQBQNWFVVYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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